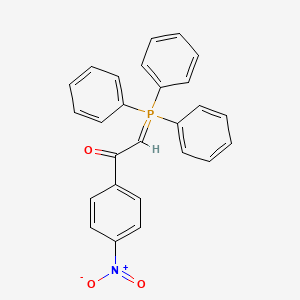![molecular formula C19H12N2 B13815395 7h-Benzo[a]pyrido[3,2-g]carbazole CAS No. 207-89-6](/img/structure/B13815395.png)
7h-Benzo[a]pyrido[3,2-g]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Benzo[a]pyrido[3,2-g]carbazole: is a complex organic compound with the molecular formula C19H12N2 . It is a polycyclic aromatic compound that contains a pyrido ring fused to a carbazole structure. This compound is known for its potential carcinogenic properties and is found in various pyrolysis mixtures, including those derived from fossil fuels and cigarette smoke .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[a]pyrido[3,2-g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure .
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .
化学反応の分析
Types of Reactions:
Oxidation: 7H-Benzo[a]pyrido[3,2-g]carbazole can undergo oxidation reactions, leading to the formation of various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed:
Oxidation: Hydroxylated derivatives
Reduction: Dihydro and tetrahydro derivatives
Substitution: Nitrated and halogenated derivatives
科学的研究の応用
Chemistry: 7H-Benzo[a]pyrido[3,2-g]carbazole is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms .
Biology: In biological research, this compound is studied for its interactions with DNA and proteins. Its potential carcinogenic properties make it a valuable tool for understanding the mechanisms of chemical carcinogenesis and the development of cancer .
Medicine: While its carcinogenic nature limits its direct use in medicine, this compound is used in research to develop anti-cancer drugs. By understanding how this compound interacts with cellular components, researchers can design molecules that inhibit its harmful effects .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7H-Benzo[a]pyrido[3,2-g]carbazole involves its interaction with cellular DNA. The compound can intercalate between DNA base pairs, leading to mutations and disruptions in the normal functioning of the cell. This intercalation can result in the activation of oncogenes or the inactivation of tumor suppressor genes, ultimately leading to carcinogenesis .
Molecular Targets and Pathways:
DNA: Intercalation between base pairs
Proteins: Binding to cellular proteins, affecting their function
Pathways: Activation of oncogenes, inactivation of tumor suppressor genes
類似化合物との比較
- 7H-Benzo[c]pyrido[3,2-g]carbazole
- Dibenzo[a,l]pyrene
- Benzo[a]pyrene
Comparison:
- 7H-Benzo[a]pyrido[3,2-g]carbazole is unique due to its specific ring structure and nitrogen atoms, which contribute to its distinct chemical and biological properties.
- 7H-Benzo[c]pyrido[3,2-g]carbazole shares a similar structure but differs in the position of the fused rings, affecting its reactivity and interactions.
- Dibenzo[a,l]pyrene and Benzo[a]pyrene are also polycyclic aromatic hydrocarbons but lack the nitrogen atoms present in this compound, leading to different chemical behaviors and biological effects .
特性
CAS番号 |
207-89-6 |
|---|---|
分子式 |
C19H12N2 |
分子量 |
268.3 g/mol |
IUPAC名 |
7,12-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-8-15-18-14-6-3-11-20-16(14)9-10-17(18)21-19(13)15/h1-11,21H |
InChIキー |
GOVPECSAQFXLOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C5=C(C=C4)N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


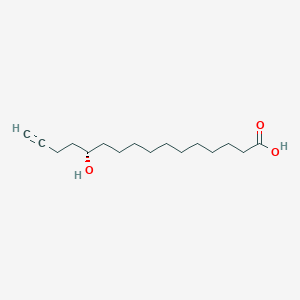

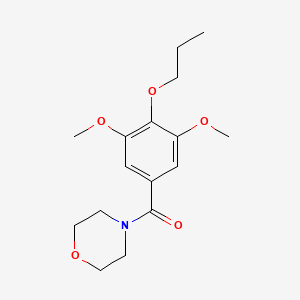
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)

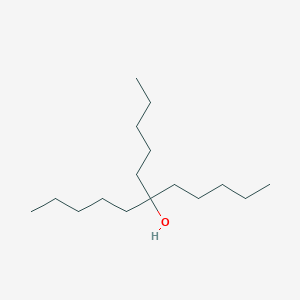
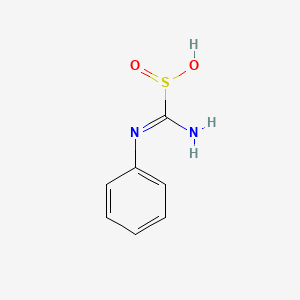
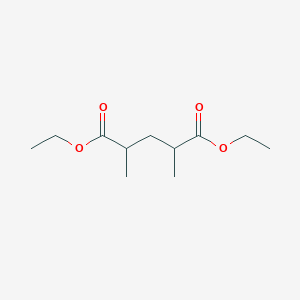
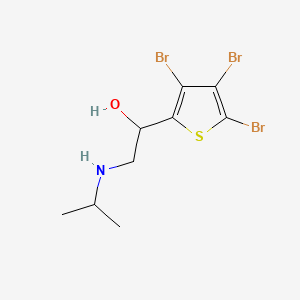
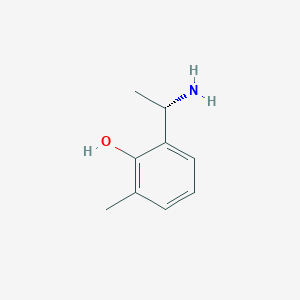
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
